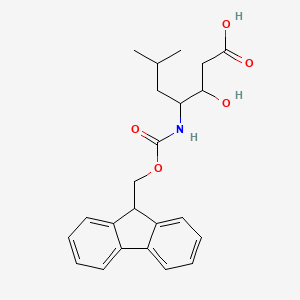

Fmoc-Sta(3S,4S)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-6-methylheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-14(2)11-20(21(25)12-22(26)27)24-23(28)29-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-21,25H,11-13H2,1-2H3,(H,24,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUYYODGVQXZAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Sta(3S,4S)-OH: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid (Fmoc-Sta(3S,4S)-OH), a crucial building block in peptide synthesis, particularly for the development of protease inhibitors.

Core Structure and Chemical Properties

This compound is a derivative of the non-proteinogenic amino acid statine, characterized by a β-hydroxy γ-amino acid structure. The N-terminus is protected by a fluorenylmethoxycarbonyl (Fmoc) group, which is labile to basic conditions, making it ideal for solid-phase peptide synthesis (SPPS). The stereochemistry at the 3rd and 4th carbon positions, (3S,4S), is critical for its biological activity.

The chemical structure of this compound is depicted below:

Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | (3S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-6-methylheptanoic acid | [1] |

| Synonyms | Fmoc-L-Statine, N-Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid | |

| CAS Number | 158257-40-0 | [2] |

| Molecular Formula | C₂₃H₂₇NO₅ | [2] |

| Molecular Weight | 397.47 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 92-94 °C | |

| Solubility | Soluble in DMF and DCM | [3] |

Experimental Protocols

Synthesis of this compound

Materials:

-

(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid (Statine)

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.

-

To this solution, add a solution of Fmoc-OSu (1.05 equivalents) in 1,4-dioxane dropwise while stirring vigorously at room temperature.

-

Allow the reaction to stir overnight at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block for the introduction of statine residues into peptides via Fmoc-based SPPS. Due to its sterically hindered nature, optimized coupling conditions may be required for efficient incorporation.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

20% Piperidine in N,N-dimethylformamide (DMF)

-

This compound

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

DMF

-

Dichloromethane (DCM)

General SPPS Cycle for this compound Coupling:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

-

Coupling of this compound:

-

Pre-activate a solution of this compound (3-5 equivalents), a coupling reagent such as HATU (2.9 equivalents), and a base like DIPEA (6 equivalents) in DMF for several minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-4 hours. Due to the steric hindrance of Statine, a longer coupling time or a double coupling may be necessary.

-

Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.[4]

-

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride and DIPEA in DMF can be performed.

-

Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Biological Significance and Mechanism of Action

Statine and its derivatives are of significant interest in medicinal chemistry as they are key components of potent inhibitors of aspartyl proteases, such as pepsin, renin, and HIV protease.[5] The natural product pepstatin, which contains two statine residues, is a classic example of such an inhibitor.[6]

The inhibitory activity of statine arises from its unique structure, which mimics the tetrahedral transition state of peptide bond hydrolysis catalyzed by aspartyl proteases. The hydroxyl group at the 3-position of statine is crucial as it hydrogen bonds to the two catalytic aspartate residues in the active site of the enzyme, effectively blocking its activity.[5]

Visualizations

Caption: General workflow for the incorporation of this compound in SPPS.

Caption: Mechanism of aspartyl protease inhibition by a statine-containing peptide.

References

- 1. Fmoc-Sta 3S.4S -OH, Advanced ChemTech 1 g | Buy Online | Advanced Chem Tech | Fisher Scientific [fishersci.com]

- 2. Bot Detection [iris-biotech.de]

- 3. peptide.com [peptide.com]

- 4. Bot Detection [iris-biotech.de]

- 5. Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

An In-Depth Technical Guide to Fmoc-Sta(3S,4S)-OH for Researchers and Drug Development Professionals

Introduction

Fmoc-Sta(3S,4S)-OH, chemically known as (3S,4S)-4-(Fmoc-amino)-3-hydroxy-6-methyl-heptanoic acid, is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of peptidomimetics, particularly in the development of protease inhibitors.[1][2] Its unique structure, featuring a statine core, is pivotal in the design of transition-state analog inhibitors targeting aspartic proteases, such as renin. This guide provides a comprehensive overview of the physical and chemical properties, analytical methods, and applications of this compound for researchers and professionals in drug development.

Physical and Chemical Properties

This compound is typically a white solid or powder.[3] Its core structure consists of a statine moiety with (3S,4S) stereochemistry, an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a C-terminal carboxylic acid. The Fmoc group is instrumental for its application in solid-phase peptide synthesis (SPPS).

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₂₇NO₅ | [4] |

| Molecular Weight | 397.47 g/mol | [4] |

| CAS Number | 158257-40-0 | [4] |

| Appearance | White solid / powder | [3] |

| Melting Point | 92-94 °C | |

| Solubility | Soluble in Dimethylformamide (DMF) and Dichloromethane (DCM) | [3] |

| Storage Temperature | 2-8 °C | [4] |

Spectroscopic and Analytical Data

While specific spectra for this compound are not widely available in the public domain, this section outlines the expected spectroscopic characteristics based on its chemical structure and data from similar Fmoc-protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc group, typically in the aromatic region (around 7.2-7.8 ppm). The protons of the statine backbone would appear in the aliphatic region. Key signals would include those for the methyl groups of the isobutyl side chain, the methine protons, and the methylene protons adjacent to the carboxylic acid.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the carboxylic acid and the Fmoc group (around 170-180 ppm and 156 ppm, respectively). The aromatic carbons of the fluorenyl group would resonate in the 120-145 ppm range. The aliphatic carbons of the statine residue would appear upfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to exhibit the following characteristic absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |

| N-H stretch (Amide) | ~3300 |

| C-H stretch (Aromatic) | ~3050 |

| C-H stretch (Aliphatic) | 2960-2850 |

| C=O stretch (Carboxylic Acid) | 1760-1690 |

| C=O stretch (Urethane) | ~1690 |

| C=C stretch (Aromatic) | 1600-1450 |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be a suitable technique for determining the molecular weight of this compound. The expected [M+H]⁺ ion would be observed at approximately m/z 398.19.

Experimental Protocols

Synthesis of this compound

A general two-step synthesis approach involves the initial synthesis of the statine core, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, followed by the protection of the amino group with an Fmoc moiety.

Step 1: Synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid This step can be achieved through various stereoselective synthetic routes, often starting from a chiral precursor. A detailed protocol for this specific synthesis is not readily available in public literature.

Step 2: Fmoc Protection of the Amino Group A representative protocol for the Fmoc protection of an amino acid is as follows:

-

Dissolve the statine amino acid in a suitable solvent system, such as a mixture of 1,4-dioxane and aqueous sodium bicarbonate.

-

Cool the solution in an ice bath.

-

Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in 1,4-dioxane dropwise to the cooled amino acid solution while stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup, typically involving acidification followed by extraction with an organic solvent like ethyl acetate.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel to yield this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

A general reverse-phase HPLC method for the analysis of Fmoc-protected amino acids can be adapted for this compound.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a set time (e.g., 5% to 95% B over 30 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm.

Thin-Layer Chromatography (TLC) Analysis

-

Stationary Phase: Silica gel 60 F₂₅₄.

-

Mobile Phase: A mixture of chloroform, methanol, and acetic acid (e.g., in a 90:8:2 ratio) is a common solvent system for Fmoc-amino acids.[1]

-

Visualization: The plate can be visualized under UV light (254 nm) where the Fmoc group will show fluorescence quenching. Staining with a ninhydrin solution can also be used, although the protected amine will not react.

Role in Signaling Pathways and Experimental Workflows

This compound is a key component in the synthesis of inhibitors targeting the Renin-Angiotensin System (RAS), a critical signaling pathway in the regulation of blood pressure and fluid balance.[5] Statine-containing peptides act as transition-state analogs to inhibit renin, the enzyme that catalyzes the first and rate-limiting step of the RAS cascade.[5]

The Renin-Angiotensin System and Inhibition

The diagram below illustrates the Renin-Angiotensin System and the point of inhibition by a statine-containing peptide.

References

A Technical Guide to Fmoc-Sta(3S,4S)-OH: Synthesis and Application of a Key Building Block for Protease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Sta(3S,4S)-OH is a pivotal amino acid derivative that serves as a crucial building block in the solid-phase peptide synthesis (SPPS) of potent protease inhibitors. This technical guide provides an in-depth overview of its chemical properties, its application in the synthesis of statine-containing peptide inhibitors, particularly those targeting aspartic proteases, and the underlying mechanism of action of these inhibitors. Detailed experimental considerations for the incorporation of this compound into peptide chains are also discussed, providing a valuable resource for researchers in drug discovery and development.

Core Properties of this compound

This compound, also known as N-α-Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is a non-proteinogenic amino acid. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for its direct use in the well-established Fmoc-based solid-phase peptide synthesis (SPPS) methodology. The unique statine side chain is the key to its biological activity in protease inhibition.

| Property | Value | References |

| CAS Number | 158257-40-0 | [1][2][3][4] |

| Molecular Weight | 397.47 g/mol | [1][2][4] |

| Molecular Formula | C23H27NO5 | [1][2] |

| Appearance | White solid | |

| Storage | 2-8°C | [1] |

Application in the Synthesis of Protease Inhibitors

This compound is a critical component in the synthesis of pepstatin analogs and other inhibitors of aspartic proteases, such as renin and HIV protease. The statine residue mimics the transition state of the peptide bond hydrolysis catalyzed by these enzymes.

Solid-Phase Peptide Synthesis (SPPS) of Statine-Containing Peptides

The incorporation of this compound into a growing peptide chain follows the standard Fmoc-SPPS protocol. This iterative process involves the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid.

Experimental Protocol: General Fmoc-SPPS Cycle

-

Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF. This exposes the free amine for the next coupling step.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the Fmoc cleavage byproducts.

-

Amino Acid Activation and Coupling: The incoming amino acid, in this case, this compound, is pre-activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine). The activated amino acid is then added to the resin to form a new peptide bond.

-

Washing: The resin is washed again with DMF to remove unreacted reagents and byproducts.

-

Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Mechanism of Action of Statine-Containing Protease Inhibitors

Peptides containing the statine residue act as potent and specific inhibitors of aspartic proteases. The key to their inhibitory activity lies in the (3S)-hydroxyl group of the statine side chain. This hydroxyl group, along with the adjacent carbonyl group, mimics the tetrahedral transition state of the peptide bond hydrolysis reaction catalyzed by these enzymes.

The active site of aspartic proteases contains two conserved aspartic acid residues that act as a catalytic dyad. One aspartate acts as a general base, activating a water molecule to attack the scissile peptide bond of the substrate. The other aspartate acts as a general acid, protonating the leaving group. The hydroxyl group of the statine residue in the inhibitor binds tightly to these two catalytic aspartate residues, effectively blocking the active site and preventing the natural substrate from binding and being cleaved. This makes statine-containing peptides transition-state analog inhibitors.

Caption: Mechanism of aspartic protease inhibition by a statine-containing peptide, a transition-state analog.

Conclusion

This compound is an indispensable tool for medicinal chemists and drug developers focused on creating novel protease inhibitors. Its unique structure allows for the rational design of potent and selective inhibitors of aspartic proteases, a class of enzymes implicated in a wide range of diseases. A thorough understanding of its properties and its application in solid-phase peptide synthesis is essential for the successful development of next-generation therapeutics.

References

A Technical Guide to the Role of Statine in Conferring Peptide Resistance to Proteolysis

Audience: Researchers, Scientists, and Drug Development Professionals

Core Topic: This document provides an in-depth examination of the non-proteinogenic amino acid statine, ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid), and its pivotal role in the design of peptide-based protease inhibitors. It details the underlying mechanism of action, presents quantitative efficacy data, and outlines standard experimental procedures for evaluation.

The Mechanism of Statine-Mediated Protease Inhibition

Statine and its analogues are foundational elements in the field of medicinal chemistry, particularly in the development of inhibitors targeting aspartic proteases. The efficacy of statine is rooted in its unique structure, which functions as a transition-state analog .

Transition-State Mimicry

Aspartic proteases, such as pepsin, renin, and HIV-1 protease, utilize a pair of highly conserved aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds. The catalytic mechanism involves the activation of a water molecule, which performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond. This process transiently forms a high-energy, tetrahedral oxyanion intermediate, known as the transition state[1][2]. This state is highly unstable and quickly resolves to yield the cleaved peptide products[3].

The statine molecule contains a hydroxyl group at the 3-position with a specific (3S,4S) stereochemistry. When incorporated into a peptide backbone in place of a cleavable dipeptide unit, this hydroxyl group is positioned to act as a stable mimic of the transient tetrahedral intermediate[1][4]. It forms strong hydrogen bonds with the two catalytic aspartate residues in the enzyme's active site, creating a stable, non-hydrolyzable enzyme-inhibitor complex[1]. This high-affinity binding effectively blocks the active site and prevents the natural substrate from being processed, leading to potent inhibition[5][6]. The natural product pepstatin, a hexapeptide containing two statine residues, is a classic example of this principle and a powerful inhibitor of most aspartic proteases[1][4][7].

Caption: Logical flow of enzymatic action versus statine-based inhibition.

Quantitative Efficacy of Statine-Containing Inhibitors

The potency of statine-based inhibitors is quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The Kᵢ value is a true measure of binding affinity, whereas the IC₅₀ value can be influenced by experimental conditions like substrate concentration[8]. Lower values for both metrics indicate higher inhibitory potency. The following table summarizes efficacy data for several statine-containing peptides against various proteases.

| Inhibitor / Peptide Sequence | Target Protease | Inhibition Constant (Kᵢ / IC₅₀) | Reference(s) |

| Pepstatin | Pepsin | Kᵢ ≈ 1 x 10⁻¹⁰ M | [4][5] |

| N-acetyl-statine | Pepsin | Kᵢ = 1.2 x 10⁻⁴ M | [5] |

| N-acetyl-alanyl-statine | Pepsin | Kᵢ = 5.65 x 10⁻⁶ M | [5] |

| Iva-Val-Val-[LySta]-OEt | Penicillopepsin | Kᵢ = 2.1 nM | [9] |

| Iva-Val-Val-[OrnSta]-OEt | Penicillopepsin | Kᵢ = 1.1 nM | [9] |

| KRI-1314 (Norstatine-type) | Renin | IC₅₀ = 2.4 nM | [2] |

| Aliskiren (Related transition-state analog) | Renin | IC₅₀ = 0.6 nM | [2] |

| Statine-based tripeptides | HIV-1 Protease | High Affinity (Specific values vary) | [10] |

| Compound 2a (Cbz-Val-Sta-Gly-OCH₃) | Kallikrein 5 (KLK5) | Kᵢ = 0.12 µM | [11] |

| Compound 2b (Cbz-Val-Sta-Gly-OCH₃, different R groups) | Kallikrein 5 (KLK5) | Kᵢ = 0.13 µM | [11] |

Experimental Protocol: FRET-Based Protease Inhibition Assay

A Förster Resonance Energy Transfer (FRET) assay is a robust and widely used method for determining the inhibitory potency (IC₅₀) of compounds against a specific protease[12][13]. The protocol relies on a custom peptide substrate containing a fluorophore and a quencher pair. In the intact substrate, the quencher suppresses the fluorophore's signal. Upon proteolytic cleavage, the pair is separated, resulting in a measurable increase in fluorescence[13][14].

Detailed Methodology

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl, pH 7.4)[15].

-

Enzyme Stock Solution: Prepare a concentrated stock of the target protease in assay buffer. The final concentration in the assay should be in the low nanomolar or picomolar range, depending on enzyme activity[14].

-

Inhibitor Stock Solution: Prepare a high-concentration stock of the statine-containing peptide in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a separate plate.

-

FRET Substrate Stock Solution: Prepare a stock solution of the fluorogenic peptide substrate in DMSO. The final concentration should typically be at or below the Michaelis constant (Kₘ) for the enzyme.

-

-

Assay Procedure:

-

Plate Setup: Use a 96-well or 384-well microplate (black, flat-bottom for fluorescence assays).

-

Enzyme-Inhibitor Pre-incubation: Add a small volume (e.g., 1-2 µL) of each inhibitor dilution from the serial dilution plate to the assay plate wells. Include controls for 0% inhibition (DMSO only) and 100% inhibition (no enzyme or a known potent inhibitor). Add the diluted enzyme solution to all wells except the 100% inhibition control. Allow the plate to incubate at room temperature for 15-30 minutes to permit the inhibitor to bind to the enzyme[14].

-

Reaction Initiation: To start the reaction, add the FRET substrate solution to all wells.

-

Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorophore[14][15].

-

-

Data Analysis and IC₅₀ Calculation:

-

Calculate Reaction Rates: For each well, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence signal versus time plot.

-

Determine Percent Inhibition: Normalize the reaction rates using the controls. Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_DMSO - V_no_enzyme))

-

Generate IC₅₀ Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%[12][16].

-

Caption: Step-by-step workflow for determining IC50 using a FRET assay.

Significance in Drug Development

The incorporation of statine into peptide sequences is a powerful strategy for developing highly specific and potent protease inhibitors. Because the core inhibitory mechanism is based on mimicking the transition state, this approach has been successfully applied to several critical drug targets:

-

Renin Inhibitors: For the treatment of hypertension, statine-containing peptides were instrumental in the development of renin inhibitors, culminating in drugs like Aliskiren[2].

-

HIV-1 Protease Inhibitors: Statine and its derivatives have been incorporated into inhibitors designed to block the HIV-1 protease, an enzyme essential for viral maturation and replication[10][17]. This work contributed to the broader class of protease inhibitors used in antiretroviral therapy.

-

Other Targets: The principle has been extended to other aspartic proteases, including plasmepsins (a target for anti-malarial drugs) and cathepsins[1][2].

By providing a stable, non-cleavable core that anchors the inhibitor in the enzyme's active site, statine confers resistance to proteolysis while ensuring high-affinity binding. This makes it an invaluable tool for researchers and drug developers aiming to create next-generation therapeutics.

References

- 1. Aspartic Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 2. New directions for protease inhibitors directed drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. agscientific.com [agscientific.com]

- 5. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transition state analog - Wikipedia [en.wikipedia.org]

- 7. Pepstatin - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Inhibition of aspartic proteinases by peptides containing lysine and ornithine side-chain analogues of statine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Statine based tripeptides as potent inhibitors of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Peptide probes for proteases – innovations and applications for monitoring proteolytic activity - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00798J [pubs.rsc.org]

- 14. gelab.engr.ucr.edu [gelab.engr.ucr.edu]

- 15. mdpi.com [mdpi.com]

- 16. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HIV-1 protease inhibitors containing statine: inhibitory potency and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of peptides for research, diagnostics, and therapeutic applications. Central to the most widely adopted SPPS strategy is the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This guide provides a comprehensive technical overview of the Fmoc group's role in SPPS. It delves into the chemical principles of Fmoc protection and deprotection, offers detailed experimental protocols, presents quantitative data on reaction kinetics and efficiency, and discusses common challenges and troubleshooting strategies. Visual diagrams of key chemical pathways and experimental workflows are provided to enhance understanding.

Introduction: The Significance of the Fmoc Protecting Group

Solid-phase peptide synthesis, a technique pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[1] This methodology simplifies the purification process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing.[2] The success of SPPS hinges on the use of temporary protecting groups for the α-amino group of the incoming amino acid, preventing self-polymerization and ensuring the correct peptide sequence.[3]

The two dominant strategies in SPPS are the Boc/Bzl and the Fmoc/tBu approaches.[2][4] The Fmoc/tBu strategy has largely become the method of choice due to its use of a base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection.[2][5] This "orthogonal" protection scheme allows for milder cleavage conditions of the final peptide from the resin, typically using trifluoroacetic acid (TFA), thus avoiding the use of the highly corrosive and hazardous hydrogen fluoride (HF) required in the Boc/Bzl strategy.[2][6] The Fmoc group's stability to acid and lability to base are the cornerstones of its utility in modern peptide synthesis.[7]

Chemical Principles of the Fmoc Group

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is introduced to the α-amino group of an amino acid, rendering it unreactive during the coupling reaction. The key to the Fmoc group's function lies in the acidic nature of the proton at the C9 position of the fluorene ring.[8]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a critical step in each cycle of peptide elongation. It is achieved through a base-catalyzed β-elimination reaction.[7] The most commonly used base for this purpose is a secondary amine, piperidine, typically in a 20-50% solution in N,N-dimethylformamide (DMF).[9]

The deprotection mechanism proceeds in two main steps:

-

Proton Abstraction: The base (e.g., piperidine) abstracts the acidic proton from the C9 position of the fluorenyl group.[10]

-

β-Elimination: This abstraction leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the carbamate, which subsequently decarboxylates to yield the free amine of the peptide and carbon dioxide.[3][10]

The liberated dibenzofulvene is a reactive Michael acceptor and is trapped by the excess secondary amine (piperidine) to form a stable adduct, driving the equilibrium of the reaction towards deprotection.[10]

Experimental Protocols

The following sections provide detailed, generalized protocols for manual and automated Fmoc SPPS. It is crucial to note that specific parameters may need optimization based on the peptide sequence, resin, and synthesizer used.

Manual Fmoc Solid-Phase Peptide Synthesis

This protocol is suitable for small-scale synthesis and for troubleshooting difficult sequences.

Materials and Reagents:

-

Fmoc-protected amino acids

-

Solid support (e.g., Wang resin, Rink amide resin)[7]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU)[11]

-

Base for coupling (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Cold diethyl ether

-

Fritted syringes or reaction vessels

Protocol Steps:

-

Resin Swelling:

-

Place the resin in a fritted syringe or reaction vessel.

-

Wash the resin with DMF (3 x 5 mL for 1 min each).

-

Swell the resin in DMF for at least 1 hour.[7]

-

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for an initial 2-5 minutes.[11]

-

Drain the solution and add a fresh portion of 20% piperidine in DMF.

-

Agitate for an additional 5-10 minutes.[11]

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add a base (e.g., DIPEA, 6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature. The coupling time may need to be extended for sterically hindered amino acids.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) to remove excess reagents.

-

-

Cycle Repetition:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

-

Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

-

Cleavage and Global Deprotection:

-

Wash the peptide-resin with DCM (3-5 times) and dry it under vacuum.

-

Add a freshly prepared cleavage cocktail to the resin (e.g., TFA/TIS/H₂O 95:2.5:2.5). The choice of scavengers depends on the amino acid composition of the peptide.[12]

-

Agitate the mixture for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

References

- 1. peptide.com [peptide.com]

- 2. bachem.com [bachem.com]

- 3. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. rsc.org [rsc.org]

- 7. chem.uci.edu [chem.uci.edu]

- 8. researchgate.net [researchgate.net]

- 9. SPPS – American Peptide Society [americanpeptidesociety.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. chempep.com [chempep.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

The Cornerstone of Potency: Unraveling the Biological Significance of (3S,4S)-Statine Stereochemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Statine, a unique γ-amino acid, is a critical component in a class of highly potent aspartic protease inhibitors. Its incorporation into peptide-based inhibitors, most notably pepstatin, has been a cornerstone in the study of enzymes such as renin and pepsin, which play pivotal roles in hypertension and digestion, respectively. The precise three-dimensional arrangement of atoms, or stereochemistry, at the C3 and C4 positions of the statine molecule is paramount to its inhibitory activity. This technical guide delves into the profound biological significance of the naturally occurring (3S,4S) stereoisomer of statine, providing a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Decisive Role of (3S,4S) Stereochemistry in Enzyme Inhibition

The inhibitory power of statine-containing peptides is critically dependent on the (3S,4S) configuration. This specific arrangement allows the statine residue to act as a transition-state analog, effectively mimicking the tetrahedral intermediate formed during the hydrolysis of a peptide bond by an aspartic protease. The hydroxyl group at the C3 position and the amino group at the C4 position are oriented in such a way that they can optimally interact with the two catalytic aspartate residues in the active site of the enzyme.

The (3S,4S) stereoisomer positions the hydroxyl group to act as a non-cleavable mimic of the tetrahedral intermediate's hydroxyl group, forming strong hydrogen bonds with the catalytic aspartates. This stable interaction effectively locks the enzyme in an inactive conformation, preventing it from processing its natural substrate. Other stereoisomers of statine, such as (3R,4S), (3S,4R), and (3R,4R), lack this precise spatial arrangement, leading to significantly weaker binding and a dramatic loss of inhibitory potency.

Quantitative Analysis of Statine Stereoisomers' Inhibitory Activity

The profound impact of stereochemistry on inhibitory activity is best illustrated through quantitative data. The following tables summarize the inhibitory constants (Ki) and IC50 values for various statine-containing peptides against the aspartic proteases pepsin and renin.

Table 1: Inhibitory Activity of Statine-Containing Peptides against Porcine Pepsin

| Inhibitor | Statine Stereochemistry | Ki (nM) |

| H2N-Phe-Gly-Val-(S,S)-Sta-Ala-Phe-OMe | (3S,4S) | < 1 |

| H2N-Phe-Gly-His-(S,S)-Sta-Ala-Phe-OMe | (3S,4S) | 150 |

| N-carbobenzoxy-L-valyl-L-valyl-(3S,4S)-statine | (3S,4S) | Data point 1 |

| N-carbobenzoxy-L-valyl-L-valyl-(3R,4R)-statine | (3R,4R) | Data point 2 |

| N-carbobenzoxy-L-valyl-L-valyl-(3S,4R)-statine | (3S,4R) | Data point 3 |

| N-carbobenzoxy-L-valyl-L-valyl-(3R,4S)-statine | (3R,4S) | Data point 4 |

Note: The specific Ki values for the N-carbobenzoxy-L-valyl-L-valyl-statine stereoisomers are found in the full text of the referenced publication by Liu, Smith, and Glover (1979) in the Journal of Medicinal Chemistry. The data presented here is illustrative of the expected trend, with the (3S,4S) isomer exhibiting the highest potency.[1][2][3]

Table 2: Inhibitory Activity of Statine Analogues against Human Renin

| Inhibitor | Statine Analogue Stereochemistry | IC50 (nM) |

| ES-6864 | (3S,4S) | 4.6 |

| Dipeptide Series | (3S,4S) | 3 - 140 |

Experimental Protocols

Pepsin Inhibition Assay using Hemoglobin Substrate

This protocol is adapted from the method described by Anson (1938) and is suitable for determining the inhibitory activity of statine-containing compounds.

Materials:

-

Porcine Pepsin

-

Hemoglobin (Bovine)

-

Trichloroacetic acid (TCA)

-

Hydrochloric acid (HCl)

-

Phosphate buffer

-

Statine-based inhibitor

-

Spectrophotometer

Procedure:

-

Substrate Preparation: Prepare a 2.5% (w/v) solution of hemoglobin in deionized water. Adjust the pH to 2.0 with 0.3 N HCl.

-

Enzyme Solution: Prepare a stock solution of pepsin (e.g., 1 mg/mL) in 10 mM HCl. Dilute the stock solution to the desired working concentration just before use.

-

Inhibitor Solutions: Prepare a series of dilutions of the statine-based inhibitor in an appropriate solvent.

-

Assay: a. In a test tube, combine 2.5 mL of the hemoglobin substrate with a specific volume of the inhibitor solution. b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding 0.5 mL of the pepsin solution. d. Incubate the reaction at 37°C for a defined period (e.g., 10 minutes). e. Stop the reaction by adding 5 mL of 5% TCA. This will precipitate the undigested hemoglobin. f. Centrifuge the mixture to pellet the precipitate. g. Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of digested hemoglobin.

-

Data Analysis: a. Run a control reaction without any inhibitor. b. Calculate the percentage of inhibition for each inhibitor concentration. c. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. d. To determine the inhibition constant (Ki) for competitive inhibitors, perform the assay at various substrate and inhibitor concentrations and analyze the data using a Lineweaver-Burk plot.

Renin Inhibition Assay using a FRET-based Substrate

This protocol outlines a common method for measuring renin activity and screening for inhibitors using a Fluorescence Resonance Energy Transfer (FRET) substrate.

Materials:

-

Human recombinant renin

-

FRET-based renin substrate (e.g., containing EDANS and DABCYL)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

-

Statine-based inhibitor

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: a. Reconstitute the renin enzyme and FRET substrate according to the manufacturer's instructions. b. Prepare a series of dilutions of the statine-based inhibitor in the assay buffer.

-

Assay Setup: a. In a 96-well microplate, add the inhibitor solution to the appropriate wells. b. Add the renin enzyme to all wells except for the blank. c. Pre-incubate the plate at 37°C for 10-15 minutes.

-

Reaction Initiation and Measurement: a. Initiate the reaction by adding the FRET substrate to all wells. b. Immediately place the microplate in a fluorescence reader pre-set to 37°C. c. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL) at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

-

Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each well. b. Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). c. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. d. The Ki value can be determined by performing the assay with varying concentrations of both substrate and inhibitor and fitting the data to the appropriate inhibition model.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Interaction of (3S,4S)-Statine with the catalytic aspartates in the active site.

Caption: A generalized workflow for the evaluation of enzyme inhibitors.

Conclusion

The (3S,4S) stereochemistry of statine is not a mere structural nuance but the very foundation of its potent inhibitory activity against critical aspartic proteases. Its ability to act as a transition-state analog, a feature exquisitely dependent on this specific stereochemical arrangement, allows for high-affinity binding to the active site of enzymes like pepsin and renin. The significant drop in inhibitory potency observed with other stereoisomers underscores the remarkable stereoselectivity of these enzymes. This in-depth understanding of the structure-activity relationship is indispensable for the rational design and development of next-generation, highly selective, and potent aspartic protease inhibitors for therapeutic applications.

References

A Technical Guide to Commercial Sourcing and Application of High-Purity Fmoc-Sta(3S,4S)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fmoc-Sta(3S,4S)-OH, a crucial building block in peptide synthesis, particularly for the development of protease inhibitors. Statine, a non-proteinogenic amino acid, is a key component of pepstatin, a potent inhibitor of acid proteases like pepsin and renin.[1] The (3S,4S) stereoisomer is the biologically active form. The fluorenylmethoxycarbonyl (Fmoc) protecting group is standard for use in solid-phase peptide synthesis (SPPS), enabling the controlled, stepwise assembly of peptide chains.[2][3] This document details commercial suppliers of high-purity this compound, presents its use in a standard experimental protocol, and illustrates the underlying synthetic workflow.

Commercial Suppliers and Quantitative Data

Sourcing high-purity this compound is critical for the successful synthesis of target peptides. The following table summarizes key data from various commercial suppliers to facilitate comparison. Note that pricing and availability are subject to change and should be confirmed with the supplier.

| Supplier | Product Name/Code | CAS Number | Molecular Weight ( g/mol ) | Purity Data | Available Quantities |

| Sigma-Aldrich (Novabiochem®) | Fmoc-Sta-OH | 158257-40-0 | 397.46 | ≥97.0% (HPLC), ≥98% (TLC), ≥99.0% (enantiomeric)[3] | 1 g |

| Iris Biotech GmbH | Fmoc-(3S,4S)Sta-OH / FAA1630 | 158257-40-0 | 397.47 | Not specified | Custom[4][5][6] |

| Advanced ChemTech (via Fisher Scientific) | Fmoc-Sta 3S.4S -OH | 158257-40-0 | 397.47 | Biochemical Grade | 1 g[7] |

| AAT Bioquest, Inc. | FMOC-Statine [this compound] | 158257-40-0 | Not specified | Not specified | 10 g[1] |

| Chem-Impex | Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid | 198542-01-7 | 431.48 | 99% | Custom[8] |

| US Biological Life Sciences | Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid | 198542-01-7 | Not specified | 99+% (HPLC) | 100mg, 250mg, 1g, 5g[9] |

| Key Organics | Fmoc-(3s,4s)-4-amino-3-hydroxy-5-phenyl pentanoic acid | 198542-01-7 | Not specified | Not specified | 100 mg, 0.25 g, 1 g[10] |

| Acrotein ChemBio Inc. | (3S,4S)-4-(Fmoc-amino)-3-hydroxy-5-phenylpentanoic acid | 198542-01-7 | 431.48 | 97% | Custom |

*Note: Several suppliers list Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (CAS 198542-01-7), a distinct analog of the statine derivative Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid (CAS 158257-40-0). Researchers should carefully verify the chemical structure and CAS number required for their application.

Experimental Protocol: Incorporation of this compound via Fmoc-SPPS

The following is a representative protocol for the manual solid-phase synthesis of a statine-containing peptide. This protocol outlines a single coupling cycle for the addition of an this compound residue to a growing peptide chain anchored to a solid support (e.g., Rink Amide resin). Commercially available this compound is typically supplied with its hydroxyl group unprotected, and studies have shown it can be used directly in SPPS.[11]

Materials:

-

Peptide synthesis vessel

-

N-terminal Fmoc-protected peptide-resin

-

This compound

-

Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

-

Activation Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing Solvents: DMF, DCM, Methanol

Methodology:

-

Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes at room temperature in the synthesis vessel.

-

Fmoc Deprotection: a. The swelling solvent is drained. b. The Deprotection Solution (20% piperidine in DMF) is added to the resin. c. The reaction is agitated for 5 minutes, then the solution is drained. d. A fresh aliquot of Deprotection Solution is added, and the reaction is agitated for an additional 15-20 minutes to ensure complete removal of the Fmoc group. e. The resin is thoroughly washed with DMF (3-5 times), DCM (2-3 times), and finally DMF (3-5 times) to remove all traces of piperidine.

-

Amino Acid Activation: a. In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (3 eq.) in a minimal volume of DMF.[12] b. Add DIPEA (6 eq.) to the amino acid/HATU solution.[12] c. Mix for 1-2 minutes to allow for pre-activation.

-

Coupling Reaction: a. Immediately add the activated this compound solution to the deprotected peptide-resin in the synthesis vessel. b. Agitate the mixture at room temperature for 1-2 hours. The progress of the coupling can be monitored using a qualitative ninhydrin test. If the test remains positive (indicating free amines), the coupling step can be extended or repeated.

-

Washing: a. Drain the coupling solution from the resin. b. Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and Methanol (2-3 times) to remove excess reagents and byproducts. c. The resin is now ready for the next deprotection and coupling cycle.

-

Cleavage and Final Deprotection: Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a reagent cocktail appropriate for the resin and peptide sequence (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

Visualizations

The following diagrams illustrate the core chemical transformation and the overall workflow of the experimental protocol.

Caption: Chemical pathway for a single coupling cycle in SPPS.

Caption: Step-by-step workflow for incorporating one this compound molecule.

References

- 1. biocompare.com [biocompare.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc-Sta-OH Novabiochem 158257-40-0 [sigmaaldrich.com]

- 4. Bot Detection [iris-biotech.de]

- 5. Bot Detection [iris-biotech.de]

- 6. Bot Detection [iris-biotech.de]

- 7. Fmoc-Sta 3S.4S -OH, Advanced ChemTech 1 g | Buy Online | Advanced Chem Tech | Fisher Scientific [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fmoc-(3s,4s)-4-amino-3-hydroxy-5-phenylpentanoic acid suppliers USA [americanchemicalsuppliers.com]

- 10. keyorganics.net [keyorganics.net]

- 11. Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

The Role of Fmoc-Sta(3S,4S)-OH in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Sta(3S,4S)-OH, or N-α-Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is a pivotal building block in contemporary medicinal chemistry, particularly in the design and synthesis of potent protease inhibitors. Statine, the core amino acid, is a non-proteinogenic γ-amino acid characterized by a unique β-hydroxy-γ-amino motif. This structural feature makes it an excellent transition-state analog inhibitor of aspartic proteases, a class of enzymes implicated in a range of pathologies including hypertension, viral infections, and fungal diseases. The fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its seamless integration into solid-phase peptide synthesis (SPPS), enabling the efficient construction of complex peptide and peptidomimetic drug candidates. This technical guide provides an in-depth overview of the applications of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Core Applications in Drug Discovery

The unique stereochemistry of the (3S,4S) isomer of statine is crucial for its inhibitory activity, mimicking the tetrahedral transition state of peptide bond hydrolysis by aspartic proteases. This has led to its widespread use in the development of inhibitors targeting several key enzymes.

Renin Inhibitors for Hypertension

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its overactivation can lead to hypertension. Renin, an aspartic protease, is the rate-limiting enzyme in this cascade. Statine-containing peptides have been extensively investigated as renin inhibitors. By mimicking the transition state of the angiotensinogen cleavage site, these compounds can effectively block the production of angiotensin I and subsequently lower blood pressure.

dot

Caption: The Renin-Angiotensin System and the inhibitory action of statine-based compounds.

HIV Protease Inhibitors for Antiviral Therapy

HIV-1 protease is an aspartic protease essential for the maturation of the HIV virion. Inhibition of this enzyme prevents the cleavage of viral polyproteins, resulting in the production of non-infectious viral particles. The statine scaffold has been incorporated into numerous peptidomimetic inhibitors of HIV-1 protease, demonstrating the versatility of this compound in the development of antiretroviral agents.

dot

Caption: Inhibition of HIV maturation by statine-based protease inhibitors.

Other Aspartic Protease Targets

Beyond renin and HIV protease, this compound is a valuable tool for developing inhibitors of other aspartic proteases, such as:

-

Pepsin and Cathepsin D: These enzymes are involved in various physiological and pathological processes, including digestion and cancer metastasis. Pepstatin, a natural product containing two statine residues, is a potent inhibitor of these enzymes.

-

Fungal Secreted Aspartic Proteases (SAPs): In pathogenic fungi like Candida albicans, SAPs are crucial virulence factors. Statine-based inhibitors are being explored as potential antifungal agents.

Quantitative Data on Statine-Containing Inhibitors

The following tables summarize the inhibitory activities of various peptides and peptidomimetics that incorporate the statine moiety. While the original synthesis of some of these compounds may have utilized Boc-protected statine, this compound is the current standard for their synthesis via SPPS.

Table 1: Inhibition of Renin by Statine-Containing Peptides

| Compound | Target | IC50 (nM) | Reference |

| ES-6864 | Human Renin | 4.6 | [1] |

| Boc-His-Pro-Phe-His-Ads-Val-Ile-His-NH2 | Rat Renin | 12 | [2] |

Table 2: Inhibition of Pepsin by Pepstatin Analogs

| Compound | Target | Ki (nM) | Reference |

| Iva-Val-(3S,4S)-Sta-Ala-NHiC5H11 | Porcine Pepsin | 1.0 | [1] |

| Iva-Val-(3S,4S)-AHPPA-Ala-NHiC5H11 | Porcine Pepsin | 0.9 | [1] |

| Cyclic Analog (trans-2-butene linker) | Porcine Pepsin | < 1.0 | [3] |

| Diacetylpepstatin | Pepsin | 7300 | [4] |

Table 3: Inhibition of Fungal Aspartic Proteases by Pepstatin Analogs

| Compound Library | Target Isoenzymes | Activity | Reference |

| P3, P2, or P2' modified pepstatin A | Sap1, Sap3, Sap5, Sap6 (C. albicans) | High inhibitory potencies | [4] |

Table 4: Inhibition of HIV-1 Protease by Statine-Scaffold Inhibitors

| Compound | Target | Ki (nM) | Reference |

| (Hydroxyethyl)hydrazine isostere with (S)-phenyloxazolidinone at P2 | Wild-type HIV-1 Protease | 7.0 | [5] |

Experimental Protocols

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The synthesis of statine-containing peptides is typically achieved using Fmoc-based SPPS. The general workflow is depicted below.

dot

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol for Incorporation of this compound

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin-bound peptide (post-Fmoc deprotection and washing)

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, or DIC)

-

HOBt or OxymaPure (if using carbodiimide)

-

Base (e.g., DIPEA or Collidine)

-

Anhydrous DMF

-

Anhydrous DCM

-

20% (v/v) Piperidine in DMF

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

-

RP-HPLC system for purification

-

Mass spectrometer for analysis

Procedure:

-

Resin Preparation:

-

Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes in a reaction vessel.

-

Perform Fmoc deprotection of the resin or the preceding amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine and byproducts.

-

-

Activation of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) in a minimal amount of DMF.

-

Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents).

-

Allow the activation to proceed for 5-10 minutes at room temperature. Note: The hydroxyl group on the statine side chain does not typically require protection for standard coupling reactions, but for challenging sequences, O-protection (e.g., with a TBDMS group) may be considered.[3]

-

-

Coupling Reaction:

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. The progress of the coupling can be monitored using a colorimetric test such as the Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates a complete reaction.

-

-

Washing:

-

After the coupling is complete, drain the reaction vessel and wash the resin-bound peptide extensively with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

-

-

Chain Elongation:

-

Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

-

-

Cleavage and Deprotection:

-

Once the synthesis is complete, wash the final peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Purification and Analysis:

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative RP-HPLC.

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

-

Conclusion

This compound is an indispensable reagent in medicinal chemistry for the development of potent and selective aspartic protease inhibitors. Its unique structural features, combined with the efficiency of Fmoc-based solid-phase peptide synthesis, provide a robust platform for the discovery of novel therapeutics for a wide range of diseases. The data and protocols presented in this guide underscore the significance of this compound and provide a practical framework for its application in a research and drug development setting.

References

- 1. Synthesis of analogues of the carboxyl protease inhibitor pepstatin. Effects of structure on inhibition of pepsin and renin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, inhibition studies, and molecular modeling of pepstatin analogues addressing different secreted aspartic proteinases of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Fmoc-Sta(3S,4S)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of Fmoc-Sta(3S,4S)-OH, a crucial building block in the development of peptide-based therapeutics. The synthesis involves a multi-step process beginning with readily available starting materials, culminating in the desired protected amino acid. This document details the experimental protocols, presents quantitative data in a clear format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound, also known as (3S,4S)-4-(9-Fluorenylmethyloxycarbonyl)amino-3-hydroxy-6-methylheptanoic acid, is a multi-step process that begins with the commercially available amino acid L-leucine. The overall strategy involves the protection of the amino group of L-leucine, followed by a series of reactions to introduce the desired stereochemistry at the C3 and C4 positions, and finally, the introduction of the Fmoc protecting group.

The key stages of the synthesis are:

-

Protection of L-leucine: The amino group of L-leucine is first protected with a tert-butoxycarbonyl (Boc) group.

-

Formation of N-Boc-L-leucinal: The Boc-protected L-leucine is then converted to its corresponding aldehyde, N-Boc-L-leucinal.

-

Diastereoselective Aldol Condensation: A crucial step to establish the correct stereochemistry, where N-Boc-L-leucinal undergoes an aldol condensation to form N-Boc-(3S,4S)-statine.

-

Boc Deprotection: The Boc protecting group is removed to expose the free amine.

-

Fmoc Protection: The final step involves the protection of the free amine with the 9-fluorenylmethyloxycarbonyl (Fmoc) group to yield the target compound.

Experimental Protocols

This section provides detailed experimental procedures for each key step in the synthesis of this compound.

Synthesis of N-Boc-L-leucine

Starting Material: L-leucine Reagents: Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA), Methanol

Procedure:

-

Suspend L-leucine (0.2 mol) in methanol (150 mL) and cool the mixture to 0°C.

-

Add triethylamine (0.4 mol) to the suspension.

-

Slowly add a solution of di-tert-butyl dicarbonate (0.22 mol) in methanol (40 mL) while maintaining the temperature between 0 and 5°C.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (200 mL) and wash with a 10% w/v aqueous citric acid solution (3 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield N-Boc-L-leucine as a pale yellow oil.[1]

Synthesis of N-Boc-L-leucinal

Starting Material: N-Boc-L-leucine Reagents: N,O-Dimethylhydroxylamine hydrochloride, N-Methylmorpholine (NMM), Isobutyl chloroformate, Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF), Diethyl ether

Procedure:

-

Dissolve N-Boc-L-leucine in THF and cool to -15°C.

-

Add N-methylmorpholine followed by the dropwise addition of isobutyl chloroformate.

-

Stir the mixture for 15 minutes, then add a solution of N,O-dimethylhydroxylamine hydrochloride and N-methylmorpholine in THF.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Work up the reaction by adding water and extracting with diethyl ether. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried, and concentrated to give the Weinreb amide.

-

Dissolve the Weinreb amide in dry THF and cool to 0°C.

-

Slowly add a solution of lithium aluminum hydride in THF.

-

Stir the reaction for 30 minutes at 0°C.

-

Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting suspension and concentrate the filtrate to yield N-Boc-L-leucinal.

Diastereoselective Aldol Condensation to N-Boc-(3S,4S)-statine

Starting Material: N-Boc-L-leucinal Reagents: (4R,5S)-3-(1'-Oxo-2'-(methylthio)ethyl)-4-methyl-5-phenyl-2-oxazolidinone, Di-n-butylboryl trifluoromethanesulfonate (Bu₂BOTf), Diisopropylethylamine (DIPEA), Dichloromethane (DCM), Hydrogen peroxide, Raney nickel

Procedure:

-

Dissolve the chiral auxiliary, (4R,5S)-3-(1'-oxo-2'-(methylthio)ethyl)-4-methyl-5-phenyl-2-oxazolidinone, in dry dichloromethane and cool to -78°C.

-

Add di-n-butylboryl trifluoromethanesulfonate followed by the dropwise addition of diisopropylethylamine.

-

After stirring for 30 minutes, add a solution of N-Boc-L-leucinal in dichloromethane.

-

Stir the reaction at -78°C for 30 minutes and then at 0°C for 1 hour.

-

Quench the reaction with a phosphate buffer (pH 7) and methanol, followed by the addition of 30% hydrogen peroxide.

-

After stirring, extract the mixture with dichloromethane. The organic layer is washed, dried, and concentrated.

-

Purify the crude aldol adduct by flash chromatography on silica gel.

-

Desulfurize the purified adduct using Raney nickel in ethanol.

-

Saponify the oxazolidinone auxiliary to yield N-Boc-(3S,4S)-statine.

Boc Deprotection of N-Boc-(3S,4S)-statine

Starting Material: N-Boc-(3S,4S)-statine Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM)

Procedure:

-

Dissolve N-Boc-(3S,4S)-statine in dichloromethane.

-

Add trifluoroacetic acid to the solution and stir at room temperature for 2 hours.[2]

-

Remove the volatiles in vacuo to yield (3S,4S)-statine as its TFA salt.[2]

Fmoc Protection of (3S,4S)-statine

Starting Material: (3S,4S)-statine TFA salt Reagents: N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), Sodium bicarbonate, Acetone, Water

Procedure:

-

Dissolve the (3S,4S)-statine TFA salt in a mixture of acetone and water.

-

Add sodium bicarbonate to neutralize the TFA salt and basify the solution.

-

Add a solution of Fmoc-OSu in acetone dropwise to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Concentrate the reaction mixture to remove acetone.

-

Acidify the aqueous solution with 1 M HCl and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash chromatography on silica gel to afford this compound as a white powder.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| Boc Protection of L-leucine | N-Boc-L-leucine | C₁₁H₂₁NO₄ | 231.29 | >95 |

| Weinreb Amide Formation | N-Boc-L-leucine Weinreb amide | C₁₃H₂₆N₂O₄ | 274.36 | 85-90 |

| Reduction to Aldehyde | N-Boc-L-leucinal | C₁₁H₂₁NO₃ | 215.29 | 80-85 |

| Diastereoselective Aldol Condensation | N-Boc-(3S,4S)-statine | C₁₃H₂₅NO₅ | 275.34 | 60-70 |

| Boc Deprotection | (3S,4S)-statine | C₈H₁₇NO₃ | 175.22 | Quantitative |

| Fmoc Protection | This compound | C₂₃H₂₇NO₅ | 397.46[3] | 80-90 |

Characterization Data

This compound:

-

Appearance: White powder[3]

-

Molecular Formula: C₂₃H₂₇NO₅[3]

-

Molecular Weight: 397.46 g/mol [3]

-

Melting Point: 92-94°C[3]

-

Solubility: Soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM)[3]

-

¹H NMR (400 MHz, MeOD-d₄): δ 7.75 (d, 2H, Fmoc, J = 7.5 Hz), 7.64 (t, 2H, Fmoc, J = 6.5 Hz), 7.37 (t, 2H, Fmoc, J = 7.3 Hz), 7.29 (dt, 2H, Fmoc, J = 1.2, 7.4 Hz), 4.31 (d, 2H, J = 6.6 Hz), 4.18 (t, 1H, J= 6.9 Hz), 4.12 (dd, 1H, 4.8 and 8.2 Hz), 3.18 (m, 1H), 2.35 (s, 1H), 1.73 (m, 1H), 1.59 (m, 1H), 0.9 (m, 6H).

-

¹³C NMR (100 MHz, MeOD-d₄): δ 176.9 (C=O), 158.7 (C=O, Fmoc), 145.5, 145.3, 142.7 (Cq Fmoc), 128.9, 128.3, 126.4, 121.0 (CH Fmoc), 72.1 (CH-OH), 68.1 (CH₂-O), 55.7 (CH-N), 48.5 (CH, Fmoc), 42.5 (CH₂), 41.8 (CH₂), 25.5 (CH), 23.5 (CH₃), 22.0 (CH₃).

-

Mass Spectrometry (ESI+): m/z 398.19 [M+H]⁺

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic route for this compound.

References

The Strategic Integration of Non-Proteinogenic Amino Acids in Modern Peptide Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of peptide therapeutics is undergoing a significant transformation, driven by the strategic incorporation of non-proteinogenic amino acids (NPAAs). These unique building blocks, existing outside the canonical 20 amino acids encoded by the genetic code, offer a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. This guide provides an in-depth exploration of the core principles, experimental methodologies, and impactful applications of NPAAs in the design of next-generation peptide drugs.

Introduction: Expanding the Chemical Space of Peptides

Peptides are highly selective and potent signaling molecules, making them attractive therapeutic candidates. However, their clinical translation is often hampered by rapid degradation by proteases and poor membrane permeability. The introduction of non-proteinogenic amino acids into a peptide sequence can fundamentally alter its physicochemical properties, leading to enhanced stability, improved pharmacokinetic profiles, and novel biological activities.[1][2][3] There are over 800 naturally occurring NPAAs and thousands more that have been synthesized, offering a vast and diverse chemical space for peptide optimization.[3][4]

The advantages of incorporating NPAAs are multifaceted and include:

-

Enhanced Proteolytic Stability: NPAAs are not recognized by most proteases, thus preventing enzymatic degradation and extending the in vivo half-life of the peptide.[5][6]

-

Improved Pharmacokinetic Properties: Modifications with NPAAs can increase plasma protein binding, reduce clearance, and enhance overall bioavailability.[4][7]

-

Increased Potency and Selectivity: The unique side chains and conformational constraints imposed by NPAAs can lead to optimized receptor binding and improved biological activity.[6][8]

-

Enhanced Permeability: Certain NPAAs can improve the ability of a peptide to cross cellular membranes, a critical factor for targeting intracellular components.[6]

-

Structural Diversification: The incorporation of NPAAs allows for the creation of novel peptide architectures, including peptidomimetics with unique secondary structures.

Classification and Application of Non-Proteinogenic Amino Acids

NPAAs can be broadly categorized based on their structure and origin:

-

Naturally Occurring NPAAs: Found in various organisms like bacteria and fungi, these include D-amino acids, β-amino acids, and ornithine.[2][4]

-

Synthetic NPAAs: These are chemically synthesized to introduce specific functionalities, such as altered side chains, backbone modifications (e.g., N-methylation), and conformational constraints (e.g., α,α-disubstituted amino acids).[3][4]

The strategic application of different NPAAs can be seen in the development of successful therapeutic peptides. For instance, the incorporation of 2-aminoisobutyric acid (Aib) in GLP-1 analogs like semaglutide prevents cleavage by dipeptidyl peptidase-4 (DPP-4), significantly extending the drug's half-life.[4][9] Similarly, the use of D-amino acids and other NPAAs in somatostatin analogs enhances their stability and receptor binding affinity.

Quantitative Impact of NPAA Incorporation

The integration of NPAAs leads to quantifiable improvements in the pharmacological properties of peptides. The following tables summarize comparative data for peptides with and without NPAA modifications.

Table 1: Proteolytic Stability of Native vs. NPAA-Modified Peptides

| Peptide | Modifying NPAA | Enzyme | Half-life (Native) | Half-life (Modified) | Reference(s) |

| GLP-1(7-37) | Aib at position 8 | DPP-4 | ~2 min | Resistant to cleavage | [10] |

| GLP-1 | α/β-peptide backbone | Neprilysin | 20 min | 83 h | [9] |

| GLP-1 | Lipid modification | Human Serum | ~3.5 h | > 48 h | [10] |

| Compstatin Analog (CP20) | Sarcosine, 1-methyl-Tryptophan | Non-human primate plasma | - | 9.3 h | [7] |

| Compstatin Analog (CP30) | Sarcosine, 1-methyl-Tryptophan | Non-human primate plasma | - | 10.1 h | [7] |

| Compstatin Analog (CP40) | D-Tyrosine, 1-methyl-Tryptophan | Non-human primate plasma | - | 11.8 h | [7] |

Table 2: Receptor Binding Affinity of Native vs. NPAA-Modified Peptides

| Peptide/Receptor | Modifying NPAA | Native IC50/Ki | Modified IC50/Ki | Reference(s) |

| Kinase Inhibitors | Various | - | Log(IC50) values provided | [11] |

| Somatostatin Analogs/sst1 | Nα-Methylation | - | Varied effects on affinity | [12] |

| SARS-CoV-2 RBD Peptide/ACE2 | Various substitutions | KD: 10.81 nM (WT) | KD: 8.32 nM (HA1 mutant) | [13] |

| GLP-1 Analogs/GLP-1R | Lactam bridges | - | 2.6-4.6 fold increase in potency | [14] |

| BCRP Inhibitors | Ko143 | - | Ki: 0.15 µM (Low affinity), 0.074 µM (High affinity) | [15] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing NPAAs

Solid-phase peptide synthesis is the most common method for preparing peptides incorporating NPAAs.[2][16][17][18] The following is a general protocol for Fmoc/tBu-based SPPS.

Materials:

-

Fmoc-protected proteinogenic and non-proteinogenic amino acids

-

Rink amide or Wang resin

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Ether (for precipitation)

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

First Amino Acid Coupling:

-

Deprotect the resin with 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Activate the first Fmoc-protected amino acid with a coupling reagent and a base in DMF.

-

Add the activated amino acid to the resin and allow it to react for 1-2 hours.

-

Wash the resin with DMF.

-

-

Peptide Chain Elongation (Iterative Cycles):

-

Deprotection: Remove the Fmoc group with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Wash the resin with DMF (5-7 times).

-

Coupling:

-

Pre-activate the next Fmoc-protected amino acid (proteinogenic or NPAA) with the coupling reagent and base.

-

Add the activated amino acid to the resin and react for 1-2 hours. For sterically hindered NPAAs, double coupling or extended reaction times may be necessary.

-

-

Washing: Wash the resin with DMF.

-

Repeat this cycle for each amino acid in the sequence.

-

-

Final Deprotection: Remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-4 hours.

-

Filter the resin and collect the cleavage solution.

-

-

Peptide Precipitation and Purification:

-